Hexuronic Acid

Descripción

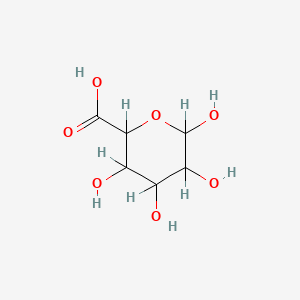

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-16-2, 528-16-5 | |

| Record name | .alpha.-D-Galacturonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranuronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Pivotal Role of Hexuronic Acids in the Biosynthesis and Architecture of Plant Cell Walls: A Technical Guide

Introduction

Hexuronic acids are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. In the context of plant biology, two hexuronic acids, D-glucuronic acid and D-galacturonic acid, are of paramount importance as fundamental constituents of the plant cell wall matrix.[1] They are integral to the structure and function of two major classes of cell wall polysaccharides: pectins and hemicelluloses.[2][3][4] These polymers collectively form a complex network that embeds the cellulose (B213188) microfibrils, providing the cell with mechanical strength, flexibility, and the ability to regulate growth and respond to environmental cues.[5][6] This technical guide provides an in-depth exploration of the biosynthesis of hexuronic acids, their incorporation into cell wall polymers, and the experimental methodologies used to study these processes.

1. Biosynthesis of Hexuronic Acid Precursors: The Central Role of UDP-Glucuronic Acid

The journey of hexuronic acids into the plant cell wall begins with the synthesis of their activated nucleotide sugar forms. The central precursor for the majority of these components is UDP-D-glucuronic acid (UDP-GlcA).[7][8] Plants utilize two primary pathways for the synthesis of UDP-GlcA.[7][9]

-

The Nucleotide Sugar Oxidation Pathway: This is considered the predominant route for UDP-GlcA synthesis.[7][9] It involves the irreversible, two-fold oxidation of UDP-glucose (UDP-Glc) at the C-6 position, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGD). This reaction utilizes two molecules of NAD+ as the oxidant.[7][8]

-

The myo-Inositol Oxygenation Pathway: This alternative pathway begins with the oxygenation of myo-inositol. The resulting glucuronic acid is then phosphorylated by a glucuronokinase and subsequently converted to UDP-GlcA by a UDP-glucuronic acid pyrophosphorylase.[7][9] While both pathways exist, the nucleotide sugar oxidation pathway is believed to be the major contributor to the UDP-GlcA pool destined for cell wall polysaccharide synthesis, particularly in developing tissues.[7]

2. Diversification of Uronic Acids and their Derivatives

Once synthesized, UDP-GlcA serves as a critical branch point, leading to the formation of other essential nucleotide sugars for cell wall biosynthesis.

-

Formation of UDP-D-Galacturonic Acid (UDP-GalA): UDP-GlcA is reversibly converted to UDP-GalA through the action of UDP-D-glucuronic acid 4-epimerase (UGlcAE).[10][11] UDP-GalA is the direct precursor for the galacturonic acid residues that form the backbone of pectic polysaccharides.[10]

-

Formation of UDP-D-Xylose (UDP-Xyl): UDP-GlcA is the precursor for UDP-Xyl, a key component of hemicelluloses. This conversion is catalyzed by UDP-glucuronic acid decarboxylase (UXS).[12] UDP-Xyl is then used for the synthesis of xylan (B1165943) and the xylose side chains of xyloglucan.[12]

The regulation of these enzymatic steps is crucial for controlling the flux of precursors into different polysaccharide fractions, thereby influencing the final composition and properties of the cell wall. For instance, UDP-Xyl has been shown to inhibit UDP-GlcA 4-epimerase, suggesting a feedback mechanism to balance the synthesis of pectin (B1162225) and hemicellulose precursors.[10]

3. Incorporation of Hexuronic Acids into Cell Wall Polysaccharides

3.1 Pectins: The Realm of Galacturonic Acid

Pectins are a family of complex polysaccharides rich in D-galacturonic acid.[2] They are synthesized in the Golgi apparatus and are major components of the primary cell wall in dicots.[13] The primary pectic polysaccharides include:

-

Homogalacturonan (HG): A linear polymer of α-1,4-linked D-galacturonic acid residues.[2] It is the most abundant pectic polysaccharide, constituting about 65% of pectin.[2] HG is synthesized by galacturonosyltransferases (GAUTs).[14]

-

Rhamnogalacturonan I (RG-I): Consists of a backbone of alternating rhamnose and galacturonic acid residues, with side chains of arabinans and galactans.

-

Rhamnogalacturonan II (RG-II): The most structurally complex polysaccharide in the plant cell wall, with a short HG backbone decorated with complex side chains containing 12 different types of glycosyl residues.[13] RG-II is crucial for cell wall integrity through the formation of borate-diester cross-links.[13][15]

3.2 Hemicelluloses: The Contribution of Glucuronic Acid

While less abundant than in pectins, glucuronic acid is an important component of certain hemicelluloses, particularly in the form of 4-O-methylglucuronic acid.

-

Glucuronoxylans: These are major hemicelluloses in the secondary cell walls of dicots and the primary and secondary walls of grasses. They have a backbone of β-1,4-linked xylose residues, which is frequently substituted with α-1,2-linked glucuronic acid or 4-O-methylglucuronic acid residues.

4. Quantitative Data on this compound Content

The abundance of hexuronic acids, primarily galacturonic acid from pectin, varies significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative data on the uronic acid content in the cell walls of various plants.

| Plant Species | Tissue | Uronic Acid Content (% of cell wall dry weight) | Primary this compound | Reference(s) |

| Arabidopsis thaliana | Leaves | ~25-30% | Galacturonic Acid | [2] |

| Arabidopsis thaliana | Stems (senesced) | ~10% | Galacturonic Acid | [16] |

| Flax (Linum usitatissimum) | Hypocotyl | ~20-25% | Galacturonic Acid | [17] |

| Poplar (Populus sp.) | Wood (xylem) | ~10-15% | 4-O-methylglucuronic acid | [3] |

| Wheat (Triticum aestivum) | Straw | ~5% | 4-O-methylglucuronic acid | [16] |

| Sugar Beet (Beta vulgaris) | Pulp | ~20-25% | Galacturonic Acid, Glucuronic Acid | [18] |

5. Experimental Protocols

5.1 Quantification of Uronic Acids in Plant Cell Wall Material

This protocol is adapted from the sulfamate/m-hydroxydiphenyl colorimetric method, which is specific for uronic acids with minimal interference from neutral sugars.

Principle: Uronic acids are dehydrated to furfural (B47365) derivatives in concentrated sulfuric acid. These derivatives then react with m-hydroxydiphenyl to produce a chromophore that can be quantified spectrophotometrically. Sulfamate is included to suppress color formation from neutral hexoses.

Methodology:

-

Sample Preparation: Prepare alcohol-insoluble residue (AIR) from the plant tissue to obtain a cell wall-rich fraction. Dry the AIR completely.

-

Hydrolysis: Weigh 1-5 mg of AIR into a glass test tube. Add 200 µL of concentrated sulfuric acid and incubate on ice for 5 minutes.

-

Add 1.2 mL of a 12.5 mM sodium tetraborate (B1243019) solution in concentrated sulfuric acid. Vortex thoroughly.

-

Heat the samples at 100°C for 20 minutes in a water bath.

-

Cool the samples to room temperature in a water bath.

-

Color Development: Add 20 µL of a 0.15% (w/v) solution of m-hydroxydiphenyl in 0.5% (w/v) NaOH. Vortex immediately and thoroughly.

-

Incubate at room temperature for 10-20 minutes.

-

Measurement: Measure the absorbance at 525 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of D-galacturonic acid (0-100 µg/mL).

-

Calculation: Determine the uronic acid content in the samples by comparing their absorbance to the standard curve. Express the results as a percentage of the initial cell wall dry weight.

5.2 Enzyme Assay for UDP-Glucose Dehydrogenase (UGD)

Principle: The activity of UGD is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM DTT, 1 mM EDTA, and protease inhibitors). Centrifuge the homogenate to obtain a crude protein extract (supernatant).

-

Assay Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Glycine buffer (pH 8.8)

-

2 mM NAD+

-

Crude protein extract (5-50 µg of total protein)

-

-

Reaction Initiation: Start the reaction by adding the substrate, UDP-glucose, to a final concentration of 2 mM.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The rate of NADH formation is directly proportional to the UGD activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). Express the activity as nmol of NADH formed per minute per mg of protein.

Hexuronic acids, primarily in the form of UDP-glucuronic acid and UDP-galacturonic acid, are indispensable for the biosynthesis of the plant cell wall. They are the foundational units for the synthesis of pectins and are crucial for the structure of certain hemicelluloses. The intricate pathways that synthesize and interconvert these nucleotide sugars are tightly regulated to ensure a balanced supply of precursors for the construction of a functional and adaptable cell wall. Understanding the role of hexuronic acids is not only fundamental to plant biology but also holds significant potential for applications in agriculture and the bio-based materials industry, where the modification of cell wall properties is a key objective.

References

- 1. Hexuronic Acids - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. The Plant Cell Wall - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Role of UDP-Glucuronic Acid Decarboxylase in Xylan Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. esalq.usp.br [esalq.usp.br]

- 14. books.rsc.org [books.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Spatial regulation of cell-wall structure in response to heavy metal stress: cadmium-induced alteration of the methyl-esterification pattern of homogalacturonans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucuronic acid directly linked to galacturonic acid in the rhamnogalacturonan backbone of beet pectins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Stereochemistry of Hexuronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexuronic Acids

Hexuronic acids are a class of sugar acids derived from hexoses, where the terminal carbon's hydroxyl group (C-6) has been oxidized to a carboxylic acid.[1][2] This structural feature imparts a negative charge at physiological pH, contributing to their significant roles in various biological processes. They are fundamental components of glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparin, which are essential constituents of the extracellular matrix.[3][4] Furthermore, in a process known as glucuronidation, hexuronic acids, particularly D-glucuronic acid, are conjugated to xenobiotics, drugs, and endogenous compounds to increase their water solubility and facilitate their excretion from the body.[1][2][5]

This guide provides a comprehensive overview of the core structure and intricate stereochemistry of the most common hexuronic acids: D-glucuronic acid, L-iduronic acid, and D-galacturonic acid. It will delve into their isomeric forms, conformational analysis, and the experimental protocols used for their characterization.

Core Structure and Nomenclature

The fundamental structure of a hexuronic acid is a six-carbon chain with a carboxylic acid group at the C-6 position and an aldehyde group at the C-1 position in its open-chain form. In solution, they predominantly exist in a cyclic hemiacetal form, typically as a six-membered pyranose ring. The systematic naming of a this compound is based on the parent hexose, with the "-ose" suffix changed to "-uronic acid".

Stereochemistry of Hexuronic Acids

The stereochemistry of hexuronic acids is crucial to their biological function, influencing their three-dimensional shape and interactions with proteins and other biomolecules. Key stereochemical aspects include the D/L configuration, anomerism (α/β), and epimerism.

D and L Configuration

The D and L designation for hexuronic acids is determined by the configuration of the chiral center furthest from the anomeric carbon (C-5). If the hydroxyl group on C-5 is on the right in the Fischer projection, it is a D-sugar; if it is on the left, it is an L-sugar. For example, D-glucuronic acid is derived from D-glucose.

Anomerism: α and β Forms

Cyclization of the open-chain form of a this compound creates a new chiral center at C-1, the anomeric carbon. This gives rise to two diastereomers known as anomers, designated as α and β. In the Haworth projection for a D-hexuronic acid, the α anomer has the hydroxyl group on the anomeric carbon pointing down (trans to the CH₂OH group at C-5), while the β anomer has it pointing up (cis to the CH₂OH group at C-5). These anomers can interconvert in solution in a process called mutarotation, eventually reaching an equilibrium.

Epimers

Epimers are diastereomers that differ in the configuration at only one chiral center. A biologically significant example is the relationship between D-glucuronic acid and L-iduronic acid, which are C-5 epimers.[4] L-iduronic acid is a key component of dermatan sulfate and heparin.[3][4]

Quantitative Data of Common Hexuronic Acids

The following table summarizes key quantitative data for D-glucuronic acid, L-iduronic acid, and D-galacturonic acid.

| Property | D-Glucuronic Acid | L-Iduronic Acid | D-Galacturonic Acid |

| Molecular Formula | C₆H₁₀O₇[2][5] | C₆H₁₀O₇[3] | C₆H₁₀O₇ |

| Molecular Weight | 194.14 g/mol [5][6] | 194.14 g/mol [3] | 194.14 g/mol |

| Specific Rotation ([α]D) | α-anomer: +112° (for D-glucose) | Not readily available for individual anomers | α-anomer (monohydrate): +98° |

| β-anomer: +18.7° (for D-glucose) | β-anomer (anhydrous): +27° | ||

| Equilibrium: +52.5° (for D-glucose) | Equilibrium: +50.9° to +55.3° |

Note: Specific rotation values for individual anomers of D-glucuronic acid are based on its parent sugar, D-glucose, due to the phenomenon of mutarotation in solution. Data for the individual anomers of L-iduronic acid are not commonly reported in the literature due to its conformational flexibility.

Visualization of this compound Structures

The following diagrams illustrate the Fischer and Haworth projections of key hexuronic acids and the logical relationships between their stereoisomers.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iduronic acid - Wikipedia [en.wikipedia.org]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

The Isolation and Synthesis of Ascorbic Acid: A Historical and Technical Overview

Introduction

The story of ascorbic acid, commonly known as vitamin C, is a compelling narrative of nutritional science, biochemistry, and industrial chemistry. For centuries, the debilitating disease of scurvy plagued sailors and those with limited access to fresh produce, its cause a mystery.[1] This guide provides a detailed technical account of the pivotal discoveries that led to the isolation, identification, and synthesis of the antiscorbutic factor, initially termed "hexuronic acid." It traces the journey from early nutritional experiments to the elucidation of its chemical structure and the development of large-scale industrial production. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical context and experimental foundations of vitamin C.

Early Research and the Discovery of "this compound"

The quest to understand scurvy began with observational studies. In 1747, Scottish physician James Lind conducted experiments on sailors, demonstrating that citrus fruits could cure the disease.[2][3] However, the specific compound responsible remained unknown. A significant breakthrough came in 1907 when Axel Holst and Theodor Frölich established the guinea pig as a viable animal model for studying scurvy, as these animals, like humans, cannot synthesize their own vitamin C.[1][4][5]

The crucial step toward isolating the active agent was taken by the Hungarian biochemist Albert Szent-Györgyi. In the 1920s, while investigating cellular respiration, he isolated a potent reducing agent from adrenal glands, citrus juice, and cabbage.[6][7][8] Based on its six-carbon structure and acidic properties, he named this crystalline substance "this compound" in 1928.[4][6] Concurrently, in the United States, Charles Glen King and his team at the University of Pittsburgh were also working to isolate the antiscorbutic factor from lemon juice.[9][10]

Experimental Protocol: Szent-Györgyi's Isolation of this compound

Szent-Györgyi's initial isolation was a byproduct of his research on biological oxidation. The methodology centered on the compound's strong reducing properties.

-

Source Material: Bovine adrenal glands, orange juice, or cabbage.[7]

-

Extraction: The tissues were minced and extracted with an acidic solvent to stabilize the reducing substance and prevent enzymatic browning.

-

Purification: The process involved a series of precipitation steps. The active fraction was precipitated with barium acetate (B1210297), followed by further purification using lead acetate and other reagents to remove impurities.

-

Crystallization: The final purified substance was crystallized from a water-acetone mixture, yielding white, needle-like crystals.

-

Quantification: The amount of "this compound" in samples was measured by its ability to decolorize an iodine solution, a method that capitalized on its reducing nature.[7]

Identification as Vitamin C: The Guinea Pig Bioassay

While Szent-Györgyi had isolated this compound, its identity as vitamin C was not yet confirmed. In 1931, Joseph L. Svirbely, a former postdoctoral student of Charles Glen King, joined Szent-Györgyi's laboratory in Szeged, Hungary.[4] Svirbely's expertise in vitamin C bioassays proved critical. In a series of definitive experiments conducted in 1931-1932, they demonstrated that this compound was indeed the antiscorbutic factor.[4] On April 1, 1932, King and his colleague W. A. Waugh published a paper in Science announcing their isolation of vitamin C from lemon juice and stating it was identical to Szent-Györgyi's this compound.[7][11] Just weeks later, Szent-Györgyi and Svirbely published their own findings in Nature.[7]

Experimental Protocol: The Svirbely-Szent-Györgyi Guinea Pig Bioassay

This experiment was designed to conclusively test the biological activity of this compound.

-

Animal Model: Guinea pigs, which are susceptible to scurvy.[8]

-

Dietary Regimen:

-

Observation Period: The animals were monitored for 56 days.[4]

-

Results: The control group developed classic symptoms of scurvy (hemorrhages, swollen joints) and ultimately perished.[4][8] The test group that received this compound remained healthy and free from any scorbutic symptoms.[4][8]

Structural Elucidation and Chemical Synthesis

Following its identification, the next challenge was to determine the exact chemical structure of the vitamin and to synthesize it. In 1933, British chemist Sir Walter Norman Haworth deduced the correct molecular structure of vitamin C.[12][13][14] Collaborating with Szent-Györgyi, Haworth proposed renaming the molecule L-ascorbic acid to reflect its antiscorbutic properties (a- meaning "no" and scorbutus for scurvy).[5][15][16]

The first artificial synthesis of ascorbic acid was achieved independently by two groups in 1933: Haworth and his colleague Edmund Hirst in the UK, and Tadeusz Reichstein in Switzerland.[17][18] Reichstein's method, known as the Reichstein process, proved to be highly efficient and commercially viable, paving the way for the mass production of vitamin C.[19] This process was patented and sold to Hoffmann-La Roche in 1934.[18][19] For their respective contributions, Szent-Györgyi (Physiology or Medicine) and Haworth (Chemistry) were awarded Nobel Prizes in 1937.[6][15][20]

The Reichstein Process for Industrial Synthesis

The Reichstein process is a multi-step chemo-microbiological method that begins with D-glucose.[19]

-

Step 1: Catalytic Hydrogenation: D-glucose is reduced to D-sorbitol using a nickel catalyst under high pressure and temperature.[18][19]

-

Step 2: Microbial Oxidation: D-sorbitol undergoes regioselective oxidation to L-sorbose using a microbial fermentation step with bacteria such as Acetobacter suboxydans.[18][19] This biological step is crucial as it establishes the correct stereochemistry required for the final product.

-

Step 3: Acetal Protection: The hydroxyl groups of L-sorbose are protected by reacting it with acetone (B3395972) in an acidic medium to form diacetone-L-sorbose.[19]

-

Step 4: Chemical Oxidation: The protected sorbose is then oxidized, typically with potassium permanganate (B83412) (KMnO₄), followed by acid hydrolysis to yield 2-keto-L-gulonic acid.[19]

-

Step 5: Lactonization: The final step involves heating 2-keto-L-gulonic acid, which undergoes spontaneous enolization and ring-closing (gamma lactonization) to form L-ascorbic acid.[19]

Quantitative Data: Physicochemical Properties of L-Ascorbic Acid

Ascorbic acid is a water-soluble organic compound with the properties of a sugar acid and a lactone.[21] Its antioxidant activity is due to its ability to act as a mild reducing agent.[21]

| Property | Value | References |

| Chemical Formula | C₆H₈O₆ | [21][22] |

| Molar Mass | 176.124 g/mol | [21][22][23] |

| Appearance | White to light-yellow crystalline solid | [21][22] |

| Density | 1.65–1.694 g/cm³ | [21][22][23] |

| Melting Point | 190–192 °C (decomposes) | [21][22][24] |

| Solubility in Water | 330 g/L (at 25 °C) | [21] |

| Acidity (pKa) | pKa₁ = 4.10, pKa₂ = 11.6 | [21][24] |

| IUPAC Name | (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one | [21] |

Timeline of Key Events

The discovery of ascorbic acid was a cumulative process built on the work of many individuals over several decades.

The journey from the empirical observation of scurvy's cure to the industrial synthesis of ascorbic acid represents a landmark achievement in the fields of nutrition, biochemistry, and chemistry. The collaborative and sometimes competitive efforts of researchers like Szent-Györgyi, King, Svirbely, Haworth, and Reichstein transformed a once-deadly disease into a preventable deficiency. The detailed experimental protocols, from animal bioassays to complex chemical syntheses, laid the groundwork for modern vitamin research and the large-scale production of essential nutrients, with profound implications for public health and pharmaceutical development.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. novoma.com [novoma.com]

- 3. acs.org [acs.org]

- 4. Szent-Györgyi Discovers Vitamin C | Research Starters | EBSCO Research [ebsco.com]

- 5. Vitamin C Deficiency – Part 2 - ChemistryViews [chemistryviews.org]

- 6. Albert Szent-Györgyi | Science History Institute [sciencehistory.org]

- 7. academic.oup.com [academic.oup.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Charles Glen King - Wikipedia [en.wikipedia.org]

- 10. sciencelens.co.nz [sciencelens.co.nz]

- 11. nationalacademies.org [nationalacademies.org]

- 12. scribd.com [scribd.com]

- 13. The discovery of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sir (Walter) Norman Haworth [chemistry.msu.edu]

- 15. Albert Szent-Györgyi - Wikipedia [en.wikipedia.org]

- 16. nobelprize.org [nobelprize.org]

- 17. Tadeusz Reichstein - Wikipedia [en.wikipedia.org]

- 18. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 19. Reichstein process - Wikipedia [en.wikipedia.org]

- 20. Walter_Haworth [chemeurope.com]

- 21. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 22. Ascorbic Acid (Vitamin C) | Uses, Benefits & Properties [allen.in]

- 23. Everything About the properties of ascorbic acid [unacademy.com]

- 24. Ascorbic Acid | 50-81-7 [chemicalbook.com]

The Hexuronic Acid Pathway: A Core Axis in Microbial Metabolism and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexuronic acid pathway represents a central hub in microbial carbohydrate metabolism, enabling the utilization of D-glucuronic acid and D-galacturonic acid, which are abundant components of plant cell walls and animal connective tissues. A thorough understanding of this pathway is crucial for advancements in biotechnology, including the production of biofuels and value-added chemicals, as well as for the development of novel antimicrobial agents, as it is implicated in the colonization and virulence of pathogenic bacteria. This technical guide provides a comprehensive overview of the core aspects of the this compound pathway in microbial metabolism, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Metabolic Pathways

Microorganisms primarily utilize two distinct pathways for the catabolism of hexuronic acids: the isomerase pathway (also known as the Ashwell pathway) and the oxidative pathway.

The Isomerase Pathway (Ashwell Pathway): This is the most well-characterized pathway for this compound catabolism, particularly in gammaproteobacteria like Escherichia coli. It involves the conversion of D-glucuronic acid and D-galacturonic acid into intermediates of the Entner-Doudoroff pathway.

The Oxidative Pathway: This pathway involves the direct oxidation of D-glucuronic acid and D-galacturonic acid to their corresponding aldaric acids (D-glucaric acid and galactaric acid). This pathway is prevalent in various proteobacteria.

Below is a diagram illustrating the key enzymatic steps of the isomerase (Ashwell) pathway for D-glucuronic acid and D-galacturonic acid metabolism.

Investigating the Biosynthesis of Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are critical components of the extracellular matrix (ECM) and cell surfaces, playing essential roles in cell signaling, tissue development, and homeostasis. Dysregulation of GAG biosynthesis is implicated in numerous diseases, including cancer, inflammatory disorders, and genetic conditions, making this pathway a key target for therapeutic intervention. This guide provides an in-depth overview of GAG biosynthesis, detailing the core enzymatic processes, regulatory signaling pathways, and key experimental methodologies for their investigation.

Core Biosynthesis Pathway: The Foundation

The biosynthesis of most GAGs (with the exception of hyaluronan) begins with the formation of a core protein and the subsequent assembly of a common tetrasaccharide linker region. This process occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.

The initial and rate-limiting step is the synthesis of the UDP-sugars, which serve as the monosaccharide donors for the growing polysaccharide chain. These nucleotide sugars are synthesized in the cytoplasm and transported into the Golgi apparatus. The assembly of the GAG chain is initiated by the transfer of xylose from UDP-xylose to a specific serine residue on the core protein, a reaction catalyzed by xylosyltransferase. This is followed by the sequential addition of two galactose residues and one glucuronic acid residue, completing the tetrasaccharide linker: GlcA-Gal-Gal-Xyl-Ser .

Caption: Synthesis of the common GAG tetrasaccharide linker region.

Elongation and Modification of GAG Chains

Following the assembly of the linker region, the GAG chain is elongated by the alternating addition of specific monosaccharides. This process is carried out by various glycosyltransferases located in the Golgi apparatus. The specific type of GAG synthesized is determined by the enzymes involved in the elongation and subsequent modification steps.

Chondroitin (B13769445)/Dermatan Sulfate (B86663) (CS/DS)

Chondroitin sulfate is elongated by the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). Subsequent sulfation at various positions, primarily the 4- and 6-hydroxyl groups of GalNAc, generates the final CS structure. Dermatan sulfate is formed by the epimerization of D-glucuronic acid to L-iduronic acid (IdoA) within the growing chain, followed by sulfation.

Heparan Sulfate/Heparin (HS)

Heparan sulfate biosynthesis involves the alternating addition of N-acetylglucosamine (GlcNAc) and GlcA. The chain then undergoes a complex series of modifications including N-deacetylation/N-sulfation of GlcNAc, epimerization of GlcA to IdoA, and O-sulfation at various positions. These modifications create highly sulfated domains that are crucial for binding to a wide array of proteins.

Hyaluronan (HA)

Unlike other GAGs, hyaluronan is not synthesized on a core protein and does not undergo sulfation. It is a very long polymer of alternating GlcNAc and GlcA residues, synthesized by hyaluronan synthases (HAS) at the inner face of the plasma membrane and extruded directly into the extracellular space.

Regulation of GAG Biosynthesis

The biosynthesis of GAGs is tightly regulated by the availability of UDP-sugars and the expression and activity of the biosynthetic enzymes. Several signaling pathways have been shown to influence GAG production.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a well-established regulator of proteoglycan synthesis. Binding of TGF-β to its receptor activates the Smad signaling cascade, which in turn upregulates the expression of xylosyltransferase and other key enzymes involved in GAG synthesis.

Caption: TGF-β signaling pathway regulating GAG biosynthesis.

Experimental Methodologies

Investigating GAG biosynthesis requires a combination of techniques to isolate, quantify, and characterize these complex molecules and the enzymes responsible for their synthesis.

General Workflow for GAG Analysis

A typical workflow for the analysis of GAGs from cell culture or tissue samples involves several key steps, from initial extraction to final characterization.

Caption: General experimental workflow for GAG analysis.

Protocol: GAG Quantification using DMMB Assay

The 1,9-dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for the quantification of sulfated GAGs.

Materials:

-

DMMB reagent (16 mg/L DMMB, 3.04 g/L glycine, 2.37 g/L NaCl, 95 mL/L 0.1 M HCl, pH 3.0)

-

Chondroitin sulfate standard (e.g., from bovine trachea)

-

Microplate reader (600 nm)

-

GAG extract from samples

Procedure:

-

Prepare a standard curve using the chondroitin sulfate standard (e.g., 0-50 µg/mL).

-

Pipette 20 µL of each standard and sample into a 96-well microplate.

-

Add 200 µL of the DMMB reagent to each well.

-

Immediately measure the absorbance at 600 nm. The color change is rapid.

-

Calculate the concentration of GAGs in the samples by comparing their absorbance to the standard curve.

Protocol: In Vitro Glycosyltransferase Assay

This protocol provides a general framework for measuring the activity of a glycosyltransferase involved in GAG elongation.

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Radiolabeled UDP-sugar (e.g., UDP-[¹⁴C]GlcA)

-

Acceptor substrate (e.g., a synthetic GAG primer)

-

Reaction buffer (specific to the enzyme, e.g., MES or HEPES buffer with MnCl₂)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.

-

Initiate the reaction by adding the radiolabeled UDP-sugar.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by boiling or adding EDTA).

-

Separate the radiolabeled GAG product from the unincorporated radiolabeled UDP-sugar using a suitable method (e.g., anion exchange chromatography or precipitation).

-

Quantify the radioactivity in the product fraction using a scintillation counter to determine enzyme activity.

Quantitative Data in GAG Biosynthesis

The following tables summarize key quantitative data related to GAG biosynthesis, providing a reference for experimental design and interpretation.

Table 1: Michaelis-Menten Constants (Km) for Key Biosynthetic Enzymes

| Enzyme | Substrate | Organism/Source | Km (µM) |

| Xylosyltransferase I | UDP-Xylose | Human (recombinant) | ~5-10 |

| Galactosyltransferase I | UDP-Galactose | Human (recombinant) | ~20-50 |

| Chondroitin Synthase | UDP-GlcA | Human (recombinant) | ~30-60 |

| Chondroitin Synthase | UDP-GalNAc | Human (recombinant) | ~25-50 |

| Hyaluronan Synthase 2 (HAS2) | UDP-GlcA | Human (recombinant) | ~50-100 |

| Hyaluronan Synthase 2 (HAS2) | UDP-GlcNAc | Human (recombinant) | ~50-100 |

Note: Km values can vary significantly depending on the specific isoform, source, and assay conditions.

Table 2: Representative GAG Content in Tissues

| Tissue | Major GAGs | Total GAG Content (mg/g dry weight) |

| Articular Cartilage | Chondroitin Sulfate | ~50-100 |

| Skin | Dermatan Sulfate, HA | ~5-10 |

| Aorta | Dermatan Sulfate | ~10-20 |

| Liver | Heparan Sulfate | ~1-5 |

| Brain | Chondroitin Sulfate | ~0.5-2 |

Note: GAG content is highly variable and depends on age, species, and pathological state.

Implications for Drug Development

The enzymes and regulatory pathways of GAG biosynthesis represent promising targets for the development of new therapeutics. For instance, inhibitors of hyaluronan synthesis are being investigated for their potential as anti-cancer agents, as high levels of HA are often associated with tumor progression and metastasis. Similarly, modulating the sulfation patterns of heparan sulfate could impact growth factor signaling and viral entry. A thorough understanding of the quantitative and mechanistic aspects of GAG biosynthesis is therefore crucial for the rational design of drugs targeting these essential pathways.

A Technical Guide to the Conformational Analysis of L-iduronic Acid in Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

L-iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical component of various glycosaminoglycans (GAGs), including heparin, heparan sulfate, and dermatan sulfate.[1][2][3] Unlike most other monosaccharides that have a rigid chair conformation, IdoA exhibits remarkable conformational flexibility.[1][2] This flexibility, primarily an equilibrium between the ¹C₄ and ⁴C₁ chair forms and the ²S₀ skew-boat conformation, is pivotal to the biological functions of IdoA-containing GAGs, influencing their interactions with proteins and their overall biological activity.[1][2][4][5] This guide provides an in-depth analysis of the conformational landscape of L-iduronic acid in polysaccharides, detailing the experimental and computational methodologies used for its characterization.

The Conformational Landscape of L-iduronic Acid

The pyranose ring of IdoA can adopt multiple conformations, with three low-energy states being the most significant: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat.[1][2] The equilibrium between these conformers is influenced by several factors, including the sulfation pattern of the IdoA residue itself and of the neighboring monosaccharides, as well as the surrounding microenvironment.[6][7]

The conformational state of IdoA is not static and can be modulated by interactions with proteins.[4] This inherent plasticity allows GAGs to adapt their shape to bind to a wide range of protein partners, thereby regulating numerous biological processes such as blood coagulation, cell signaling, and inflammation.[2][8]

Factors Influencing Conformational Equilibrium

-

Sulfation: The presence of a 2-O-sulfate group on the IdoA residue (IdoA2S) significantly impacts its conformational preference.[6][7]

-

Neighboring Residues: The sulfation pattern of the adjacent glucosamine (B1671600) residues can shift the conformational equilibrium of IdoA.[6][7][9] For instance, a high degree of sulfation on neighboring residues tends to favor the ²S₀ skew-boat conformation for IdoA2S.[7]

-

Protein Binding: The binding of GAGs to proteins can stabilize a specific IdoA conformation that is optimal for the interaction.[4] A notable example is the interaction of heparin with antithrombin, where the ²S₀ skew-boat conformation of a specific IdoA2S residue is crucial for its anticoagulant activity.[10][11]

Quantitative Analysis of L-iduronic Acid Conformer Populations

The relative populations of the ¹C₄, ⁴C₁, and ²S₀ conformers of L-iduronic acid have been quantified in various GAG-derived oligosaccharides using primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize key findings from the literature.

| Oligosaccharide/Polysaccharide | IdoA Sulfation | Neighboring Residue | Conformer Population (%) | Reference |

| Dermatan Sulfate Derivatives | ||||

| Non-reducing terminal IdoA in tetrasaccharides | Non-sulfated | N-acetylgalactosamine | ¹C₄: 30, ⁴C₁: 40, ²S₀: 30 | [12] |

| Internal IdoA in tetrasaccharides | Non-sulfated | N-acetylgalactosamine | ¹C₄: 54, ⁴C₁: 2-4, ²S₀: 42-44 | [12] |

| Internal IdoA in tetrasaccharide alditols | Non-sulfated | N-acetylgalactosaminitol | ¹C₄: 28, ⁴C₁: 6, ²S₀: 66 | [12] |

| Heparin/Heparan Sulfate Derivatives | ||||

| Fondaparinux (pentasaccharide) | 2-O-sulfated | GlcNS(6S) | ¹C₄: 35, ²S₀: 65 | [13] |

| Fondaparinux bound to TriplatinNC | 2-O-sulfated | GlcNS(6S) | ¹C₄: 75, ²S₀: 25 | [13] |

| IdoA-2-sulfate preceded by a 3-O-sulfated amino sugar | 2-O-sulfated | 3-O-sulfated aminosugar | Shift towards ²S₀ | [6] |

| Non-reducing terminal IdoA-2-sulfate | 2-O-sulfated | - | Shift towards ¹C₄ | [6] |

| Terminal non-sulfated IdoA | Non-sulfated | - | ¹C₄, ⁴C₁, and ²S₀ contribute | [6] |

Experimental and Computational Protocols

The conformational analysis of L-iduronic acid relies on a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of IdoA in solution.[1] By analyzing the coupling constants (³JHH) between protons on the pyranose ring, the relative populations of the different conformers can be determined.[14]

-

Sample Preparation:

-

Dissolve the polysaccharide or oligosaccharide sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mg/mL.

-

Adjust the pH of the sample to the desired value (typically around pH 6-7).

-

Add a small amount of an internal standard (e.g., acetone) for chemical shift referencing.

-

Filter the sample to remove any particulate matter.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and concentration.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton resonances of the IdoA residue.

-

Measure the proton-proton coupling constants (³JHH) from high-resolution 1D ¹H spectra or from the cross-peaks in 2D spectra.

-

-

Data Analysis:

-

Determine the experimental ³JHH values for the protons of the IdoA ring.

-

Use the Karplus equation, which relates the vicinal coupling constant to the dihedral angle between the coupled protons, to calculate the theoretical ³JHH values for the pure ¹C₄, ⁴C₁, and ²S₀ conformers.

-

Determine the population of each conformer by fitting the experimental ³JHH values to a weighted average of the theoretical values for the pure conformers using a least-squares method.

-

Computational Modeling

Molecular dynamics (MD) simulations and enhanced sampling techniques like metadynamics provide atomic-level insights into the conformational landscape of IdoA.[9] These methods can be used to calculate the relative free energies of the different conformers and to visualize the transition pathways between them.

-

System Setup:

-

Build the initial 3D structure of the oligosaccharide containing the IdoA residue in one of its low-energy conformations (e.g., ¹C₄).

-

Solvate the oligosaccharide in a box of explicit water molecules (e.g., TIP3P model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for carbohydrates (e.g., GLYCAM, CHARMM).

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the populations of the different IdoA conformers by monitoring the puckering coordinates (e.g., Cremer-Pople parameters).

-

Calculate the free energy landscape as a function of the puckering coordinates to identify the stable conformational states and the energy barriers between them.

-

-

Collective Variable (CV) Selection:

-

Choose a set of collective variables that can effectively describe the conformational transitions of the IdoA ring. The puckering coordinates (θ and φ) are commonly used CVs for this purpose.

-

-

Metadynamics Simulation:

-

Perform an MD simulation where a history-dependent bias potential is added to the system's potential energy landscape along the chosen CVs. This bias potential discourages the system from revisiting previously explored conformations and accelerates the sampling of rare events (i.e., conformational transitions).

-

-

Free Energy Reconstruction:

-

The accumulated bias potential provides an estimate of the negative of the free energy surface as a function of the CVs.

-

Visualizing Conformational Dynamics and Workflows

Diagrams generated using the Graphviz DOT language can effectively illustrate the complex relationships in IdoA conformational analysis.

Caption: Conformational equilibrium of L-iduronic acid and key influencing factors.

Caption: A typical workflow for the conformational analysis of L-iduronic acid.

Conclusion

The conformational flexibility of L-iduronic acid is a key determinant of the biological activity of many important polysaccharides. A thorough understanding of the factors that govern its conformational equilibrium is essential for the rational design of novel therapeutics that target GAG-protein interactions. The integrated use of high-resolution NMR spectroscopy and advanced computational modeling provides a powerful approach to unravel the complex conformational landscape of this unique monosaccharide.

References

- 1. Gas-phase and solution conformations of the alpha-L-iduronic acid structural unit of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. alpha-L-iduronate ring conformations in heparin and heparin derivatives. 13-C Nuclear-magnetic-resonance analysis and titration data for variously desulphated and periodate-oxidized heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations to Understand Glycosaminoglycan Interactions in the Free and Protein-Bound States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Conformational Modulation of Iduronic Acid-Containing Sulfated Glycosaminoglycans by a Polynuclear Platinum Compound. Implications for Development of Antimetastatic Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. sketchviz.com [sketchviz.com]

- 14. Conformational equilibria of alpha-L-iduronate residues in disaccharides derived from heparin - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uronic Acids in Extracellular Polymeric Substances: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular Polymeric Substances (EPS) form the architectural and functional backbone of microbial communities, such as biofilms, and are integral components of the extracellular matrix (ECM) in higher organisms. Within this complex milieu of biopolymers, uronic acid-containing polysaccharides play a critical and multifaceted role. These anionic polymers, characterized by the presence of a carboxyl group on a sugar monomer, impart unique physicochemical properties to the extracellular environment, influencing everything from structural integrity and cellular adhesion to drug resistance and intercellular signaling. This technical guide provides an in-depth exploration of the functions of uronic acids in extracellular polymers, with a focus on their implications for research, and the development of novel therapeutic strategies.

Core Functions of Uronic Acids in Extracellular Polymers

Uronic acids are key contributors to the overall function of EPS and the ECM due to their anionic nature and ability to form complex structures. Their primary roles can be categorized as follows:

-

Structural Integrity and Hydration: The carboxyl groups of uronic acids are typically deprotonated at physiological pH, resulting in a net negative charge. This leads to electrostatic repulsion between polysaccharide chains, promoting a more extended and hydrated gel-like structure. This high degree of hydration is crucial for protecting cells from desiccation and maintaining the structural integrity of the biofilm or tissue matrix. For instance, hyaluronic acid, a polymer of glucuronic acid and N-acetylglucosamine, can entrap large amounts of water, providing tissues with hydration and turgescence.[1]

-

Adhesion and Cohesion: Uronic acids play a significant role in the adhesion of microbial cells to surfaces and to each other, a critical step in biofilm formation. The functional groups in EPS, such as uronic acids, facilitate interactions that enhance cell adhesion.[2] This is vital for the establishment and maturation of microbial communities.

-

Ion Sequestration and Bioremediation: The negatively charged carboxyl groups of uronic acids act as binding sites for cations. This property is crucial for the sequestration of essential minerals from the environment, concentrating them within the biofilm. Furthermore, this chelating ability allows EPS to bind and immobilize heavy metals, a process with significant applications in bioremediation.

-

Protection and Resistance: The dense, hydrated matrix formed by uronic acid-containing polysaccharides provides a protective barrier for microbial cells. This barrier can shield cells from environmental stresses such as pH fluctuations, antimicrobial agents, and phagocytosis. In the context of antibiotic resistance, the EPS matrix can act as a physical barrier, hindering the penetration of antibiotics and contributing to the recalcitrance of biofilm-related infections.[3]

-

Cellular Signaling and Biological Recognition: In multicellular organisms, specific uronic acid-containing polysaccharides, most notably hyaluronic acid, function as signaling molecules. Hyaluronic acid interacts with cell surface receptors, such as CD44, to trigger intracellular signaling cascades that regulate cell proliferation, migration, and differentiation.[3][4][5][6][7][8][9][10][11] This interaction is pivotal in development, wound healing, and cancer progression.

Quantitative Analysis of Uronic Acid Content

The quantity of uronic acids in extracellular polymers can vary significantly depending on the microbial species, growth conditions, and the type of tissue in higher organisms. The following table summarizes the uronic acid content found in the EPS of various bacteria.

| Bacterial Species | Uronic Acid Content (μg/mg dry weight) | Reference |

| Pseudomonas fluorescens | 3.7 | [12] |

| Desulfovibrio desulfuricans | 5.0 | [12] |

| Co-culture of P. fluorescens and D. desulfuricans | 5.9 | [12] |

| Cytophaga lytica | Approximately 19.4% of total EPS | [13] |

| Alteromonas sp. (Strain A) | 42.1 mol% | [8] |

| Alteromonas sp. (Strain B) | 45.5 mol% | [8] |

| Alteromonas sp. (Strain C) | ~17 mol% | [8] |

| Alteromonas sp. (Strain E) | ~22 mol% | [8] |

| Alteromonas sp. (Strain F) | 37.5 mol% | [8] |

Experimental Protocols

Protocol 1: Quantification of Uronic Acids using the Carbazole-Sulfuric Acid Assay

This colorimetric assay is a widely used method for the determination of uronic acid content in polysaccharide samples.

Reagents:

-

Sulfuric Acid-Borate Solution: Dissolve 0.9 g of sodium tetraborate (B1243019) decahydrate (B1171855) in 10 ml of water. Carefully layer 90 ml of ice-cold 98% concentrated sulfuric acid under the borate (B1201080) solution. Allow the mixture to equilibrate overnight at room temperature.

-

Carbazole (B46965) Reagent: Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 ml of absolute ethanol.

-

Standard: D-galacturonic acid or D-glucuronic acid solution of known concentrations.

Procedure:

-

Prepare a standard curve using known concentrations of the uronic acid standard (e.g., 0-100 µg/mL).

-

Place 250 µl of the sample, standards, and a blank (water) into separate test tubes and cool in an ice bath.

-

Carefully add 1.5 ml of the ice-cold sulfuric acid-borate solution to each tube with continuous mixing and cooling.

-

Heat the tubes in a boiling water bath (100°C) for 10 minutes.

-

Rapidly cool the tubes in an ice bath.

-

Add 50 µl of the carbazole reagent to each tube and mix thoroughly.

-

Re-heat the tubes at 100°C for 15 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the samples and standards at 525 nm using a spectrophotometer.

-

Determine the uronic acid concentration in the samples by comparing their absorbance to the standard curve.[14][15]

Note: Neutral sugars can interfere with this assay. It is important to run appropriate controls and consider potential interference from the sample matrix.

Protocol 2: Characterization of Uronic Acids by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify the functional groups present in a sample, including the carboxyl groups characteristic of uronic acids.

Sample Preparation (KBr Pellet Method):

-

Lyophilize the extracted EPS sample to obtain a dry powder.

-

Grind 1-2 mg of the dried EPS sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. KBr is transparent in the infrared region and serves as a matrix.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for uronic acids are typically observed in the region of 1600-1750 cm⁻¹ (C=O stretching of the carboxyl group) and around 1400 cm⁻¹ (symmetric stretching of the carboxylate anion). The presence of a peak around 920 cm⁻¹ can indicate α-1,4 glycosidic linkages, and a peak around 1550 cm⁻¹ can correspond to amide II, which may indicate the presence of glycoproteins.[16]

Signaling Pathways and Experimental Workflows

Hyaluronic Acid-CD44 Signaling Pathway

The interaction of hyaluronic acid (HA) with its primary receptor, CD44, triggers a cascade of intracellular signaling events that are crucial in both normal physiological processes and in pathological conditions like cancer. The binding of HA to CD44 can activate downstream pathways such as PI3K/Akt, ERK, and STAT3, which are involved in cell survival, proliferation, and migration.[12]

Caption: Hyaluronic Acid (HA) binding to the CD44 receptor activates downstream signaling pathways.

General Experimental Workflow for EPS Analysis

The characterization of uronic acids within extracellular polymers typically follows a multi-step process, from the initial cultivation of microorganisms or tissue preparation to the final analysis of the extracted and purified EPS.

References

- 1. Graphviz [graphviz.org]

- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. medium.com [medium.com]

- 6. Estimations of Uronic Acids as Quantitative Measures of Extracellular and Cell Wall Polysaccharide Polymers from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Biotechnological Potential of Extracellular Polysaccharides Synthesized by Alteromonas Strains Isolated from French Polynesia Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Characterization of Exopolysaccharide Produced by Streptococcus thermophilus CC30 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Physicochemical Properties of Extracellular Polymeric Substances Produced by Three Bacterial Isolates From Biofouled Reverse Osmosis Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hexuronic Acid in Detoxification: A Technical Guide to the Glucuronidation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of hexuronic acid, primarily in the form of D-glucuronic acid, in the detoxification of both endogenous and exogenous compounds. The central focus is on the glucuronidation pathway, a major Phase II metabolic process that enhances the water solubility of lipophilic substances, facilitating their excretion from the body. This document details the biochemical mechanisms, key enzymes, quantitative kinetic data, and experimental protocols relevant to the study of this vital detoxification pathway.

Introduction to Glucuronidation

Glucuronidation is a crucial biochemical process in the metabolism of a wide array of substances, including drugs, environmental pollutants, bilirubin, and steroid hormones.[1] This process, categorized as a Phase II metabolic reaction, involves the enzymatic conjugation of glucuronic acid to a substrate.[2] The primary enzyme family responsible for catalyzing this reaction is the Uridine 5'-diphospho-glucuronosyltransferases (UGTs).[2] These enzymes are predominantly found in the liver but are also present in other tissues such as the kidneys and intestines.[1][2]

The addition of the highly polar glucuronic acid moiety to a lipophilic compound dramatically increases its water solubility, which is essential for its elimination from the body via urine or bile.[1][2] This transformation not only facilitates excretion but also generally leads to the detoxification of the parent compound by reducing its biological activity.[2]

The Glucuronidation Pathway

The glucuronidation pathway can be summarized in two main stages: the synthesis of the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), and the transfer of the glucuronyl group from UDPGA to an acceptor substrate, catalyzed by UGTs.

Synthesis of UDP-Glucuronic Acid (UDPGA)

UDPGA is the activated form of glucuronic acid used in the glucuronidation reaction.[3] Its synthesis begins with glucose-1-phosphate, which is converted to UDP-glucose. Subsequently, UDP-glucose is oxidized to UDPGA by the enzyme UDP-glucose dehydrogenase (UGDH).[4] This process ensures a ready supply of the co-substrate necessary for the conjugation reactions.

The UGT-Catalyzed Reaction

UGT enzymes, located in the endoplasmic reticulum, catalyze the transfer of the glucuronic acid moiety from UDPGA to a variety of functional groups on substrate molecules, including hydroxyl, carboxyl, amino, and thiol groups.[5][6] This reaction results in the formation of a glucuronide conjugate, which is then typically transported out of the cell for excretion.[7]

There are two main families of UGTs in humans, UGT1 and UGT2, which are further divided into subfamilies (UGT1A, UGT2A, and UGT2B).[3] These isoforms exhibit broad and often overlapping substrate specificities, allowing the body to process a vast range of chemical structures.[8][9]

Figure 1: The Glucuronidation Pathway

Quantitative Data on Glucuronidation

The efficiency of glucuronidation can be quantified by determining the kinetic parameters of the UGT enzymes for various substrates. These parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. The intrinsic clearance (CLint) is a measure of the metabolic capacity of an enzyme for a particular substrate.

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

| UGT1A1 | Estradiol (B170435) | 6 | - | - | [10] |

| UGT1A1 | Bilirubin | 0.2-1.0 | - | - | [11] |

| UGT1A6 | Acetaminophen | 10,000 | - | - | [12] |

| UGT1A9 | Propofol (B549288) | 100 | - | - | [10] |

| UGT2B7 | Morphine | 500-1000 | - | - | [10] |

| UGT2B15 | Acetaminophen | - | - | - | [12] |

Note: The values presented are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The study of glucuronidation pathways involves a variety of in vitro and analytical techniques. Below are detailed methodologies for key experiments.

UGT Activity Assay Using Liver Microsomes

This protocol describes a common method for measuring the activity of UGT enzymes using human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

UGT probe substrate (e.g., estradiol for UGT1A1, propofol for UGT1A9)

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Microsome Preparation: Thaw HLM on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in Tris-HCl buffer.

-

Activation: Add alamethicin to the diluted microsomes to a final concentration of 50 µg/mg of microsomal protein. Incubate on ice for 15 minutes to permeabilize the microsomal membrane.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the activated microsomes, MgCl₂ (final concentration 10 mM), and the UGT probe substrate at various concentrations.

-

Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration 5 mM).

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the formation of the glucuronide metabolite.

Figure 2: Experimental Workflow for UGT Activity Assay

HPLC-MS/MS Analysis of Glucuronides

This protocol outlines a general procedure for the quantification of glucuronide metabolites in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative ESI, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the parent drug, the glucuronide metabolite, and the internal standard need to be optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (from plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Injection: Inject an aliquot (e.g., 5-10 µL) onto the HPLC-MS/MS system.

Conclusion

The glucuronidation pathway, mediated by UGT enzymes, is a cornerstone of detoxification, playing a pivotal role in the elimination of a vast array of both endogenous and exogenous compounds. A thorough understanding of this pathway, including the kinetic parameters of the involved enzymes and the application of robust experimental methodologies, is essential for researchers in drug discovery and development. The data and protocols presented in this guide provide a comprehensive resource for investigating the impact of glucuronidation on the disposition and clearance of xenobiotics. This knowledge is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the development of safe and effective therapeutics.

References

- 1. ovid.com [ovid.com]

- 2. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation of intrinsic in vitro and in vivo clearance for drugs metabolized by hepatic UDP-glucuronosyltransferases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. abcam.co.jp [abcam.co.jp]

- 12. researchgate.net [researchgate.net]

The Crucial Link: A Technical Guide to Hexuronic Acid's Role in Vitamin C Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between hexuronic acid and the synthesis of Vitamin C (L-ascorbic acid). It is designed to be a comprehensive resource, detailing the core metabolic pathways, quantitative data, and key experimental methodologies for professionals in research and drug development.

Introduction: The Significance of Endogenous Vitamin C Synthesis

Vitamin C is an essential water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions crucial for maintaining human health.[1] While humans and other primates have lost the ability to synthesize their own Vitamin C due to a mutation in the gene encoding L-gulonolactone oxidase (GULO), most other animals retain this capability.[1][2][3][4] Understanding the endogenous synthesis pathway, in which this compound plays a pivotal role, is critical for developing effective strategies in drug development and for studying the physiological impacts of Vitamin C.

The primary pathway for Vitamin C synthesis in animals that can produce it is the glucuronate pathway. This pathway originates from glucose and proceeds through a series of enzymatic conversions, with D-glucuronic acid, a this compound, serving as a key intermediate. This guide will dissect this pathway, presenting the involved enzymes, their kinetics, and the methodologies to study this vital biological process.

The Glucuronate Pathway: From Glucose to Ascorbic Acid

The synthesis of L-ascorbic acid from glucose is a multi-step process primarily occurring in the liver of most mammals and the kidneys of reptiles and amphibians.[5][6] The pathway can be broadly divided into the formation of D-glucuronic acid and its subsequent conversion to L-ascorbic acid.

The initial steps involve the conversion of glucose to UDP-D-glucuronic acid. This is then hydrolyzed to D-glucuronic acid. The carboxyl group of D-glucuronic acid is then reduced to a primary alcohol, yielding L-gulonic acid. This is followed by the formation of a lactone ring to produce L-gulono-1,4-lactone. The final and critical step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[7]

Quantitative Data on Vitamin C Synthesis

| Enzyme | Substrate(s) | Product(s) | Km (mM) | Vmax (unit) | Organism/Tissue | Reference(s) |

| D-galacturonic acid reductase | D-galacturonic acid, NADPH | L-galactonic acid, NADP+ | 3.79 ± 0.5 | - | Euglena gracilis | [8] |

| D-glucuronic acid, NADPH | L-gulonic acid, NADP+ | 4.67 ± 0.6 | - | Euglena gracilis | [8] | |

| NADPH | - | 0.0625 ± 0.0045 | - | Euglena gracilis | [8] |

Table 1: Kinetic Properties of Key Enzymes in the Vitamin C Synthesis Pathway.

| Animal Model | Condition | Plasma Vitamin C (µM) | Liver Vitamin C (nmol/g) | Adrenal Gland Vitamin C (nmol/g) | Reference(s) |

| Wild-type mice | - | 88.41 | - | - | [9] |

| Gulo-/- mice | 3.3 g/L Vitamin C supplementation | 80.90 | - | - | [9] |

| Gulo-/- mice | 0.33 g/L Vitamin C supplementation | 24.88 | - | - | [9] |

| Gulo-/- mice | 1 week Vitamin C withdrawal | ~10 | ~500 | ~4000 | [9][10] |

| Gulo-/- mice | 2 weeks Vitamin C withdrawal | <10 | ~200 | ~2000 | [9][10] |

Table 2: Vitamin C Concentrations in Wild-type and Gulo-/- Mice.

Experimental Protocols

Quantification of Ascorbic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the determination of total ascorbic acid in biological samples.

Materials:

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Metaphosphoric acid (MPA) solution (e.g., 5% w/v)

-

Dithiothreitol (DTT) solution

-

HPLC system with a C18 reverse-phase column and UV or electrochemical detector

-

Mobile phase (e.g., aqueous buffer with an organic modifier like methanol)

-

Ascorbic acid standard solutions

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in ice-cold homogenization buffer.

-

To precipitate proteins, add an equal volume of MPA solution to the homogenate.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Reduction of Dehydroascorbic Acid (for total Vitamin C measurement):

-

To a portion of the supernatant, add DTT solution to reduce dehydroascorbic acid (DHAA) to ascorbic acid.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes).

-

-

HPLC Analysis:

-

Filter the supernatant (and the DTT-treated sample) through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered sample onto the HPLC system.

-

Elute with the mobile phase at a constant flow rate.

-

Detect ascorbic acid using a UV detector (at ~245-254 nm) or an electrochemical detector.[11]

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of ascorbic acid.

-

Determine the concentration of ascorbic acid in the samples by comparing their peak areas to the standard curve.

-

Assay for L-Gulonolactone Oxidase (GULO) Activity

This spectrophotometric assay measures the activity of GULO by monitoring the formation of a colored product resulting from the reduction of a dye by the newly synthesized ascorbic acid.

Materials:

-

Liver microsome preparation (see below)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

L-gulono-γ-lactone (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (indicator dye)

-

Spectrophotometer

Procedure:

-

Preparation of Liver Microsomes:

-

Enzyme Assay:

-

In a cuvette, combine the assay buffer, the microsomal preparation, and the DCPIP solution.

-

Initiate the reaction by adding L-gulono-γ-lactone.

-

Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to the rate of ascorbic acid formation.

-

-

Calculation of Activity:

-

Calculate the GULO activity based on the rate of DCPIP reduction, using the molar extinction coefficient of DCPIP.

-

Express the activity as units per milligram of microsomal protein.

-

Animal Models in Vitamin C Research

Animal models that are incapable of synthesizing their own Vitamin C are invaluable for studying its physiological roles and the effects of its deficiency. The two most commonly used models are:

-

Guinea Pigs: Like humans, guinea pigs naturally lack a functional GULO enzyme and thus require dietary Vitamin C to prevent scurvy.[3][4][15] They have been a classic model in Vitamin C research for decades.

-

Gulo-/- Mice: These are genetically engineered mice in which the GULO gene has been knocked out.[9][10][16][17][18] This model allows for controlled studies of Vitamin C deficiency in a species that is otherwise genetically well-characterized and easy to manipulate.

These models are essential for in vivo studies on the impact of various compounds on Vitamin C metabolism and for preclinical testing of drugs that may interfere with or depend on Vitamin C status.

Conclusion